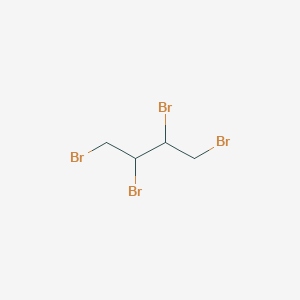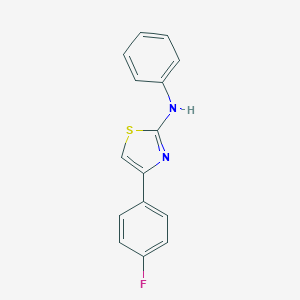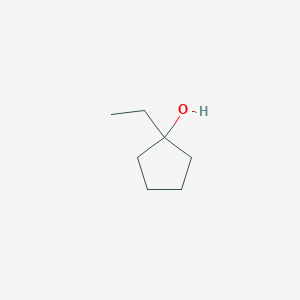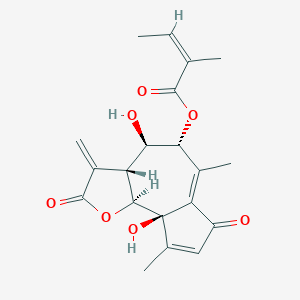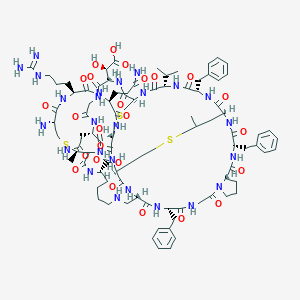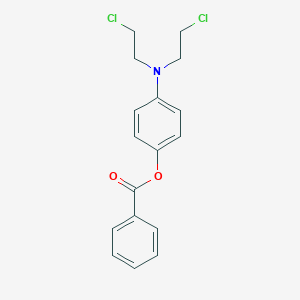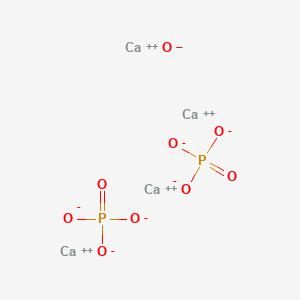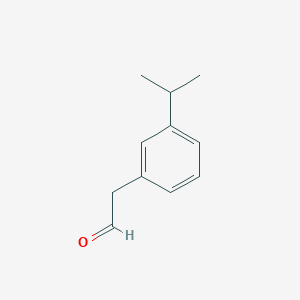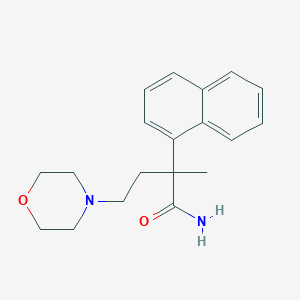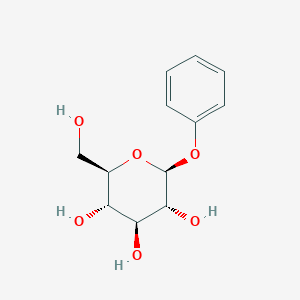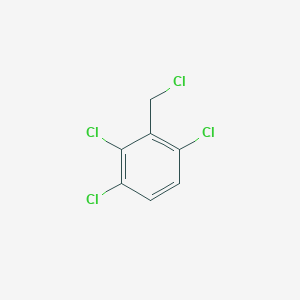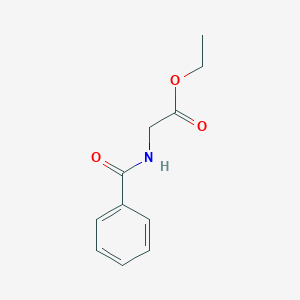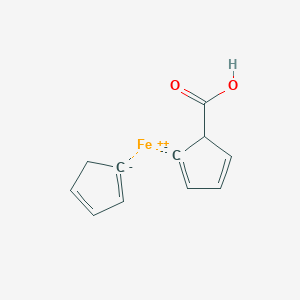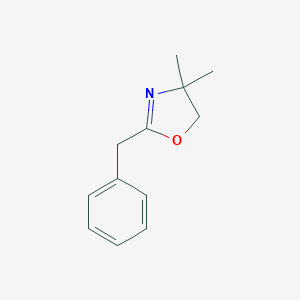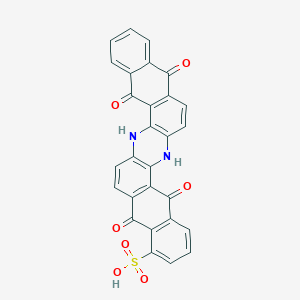
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, also known as HTAS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HTAS is a water-soluble yellow powder that is synthesized through a multi-step process involving the reaction of anthracene with sulfuric acid and nitric acid. In
Applications De Recherche Scientifique
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to be an effective photosensitizer in vitro and in vivo, and its water solubility makes it a promising candidate for clinical use.
Mécanisme D'action
The mechanism of action of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in PDT involves the production of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to produce singlet oxygen upon exposure to light, which is one of the most important ROS involved in PDT.
Effets Biochimiques Et Physiologiques
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for clinical use. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in lab experiments is its water solubility, which makes it easy to handle and administer. However, the synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors. Additionally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate.
Orientations Futures
There are many potential future directions for research on Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. One area of research is in the development of new synthesis methods that can improve the yield and purity of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. Another area of research is in the optimization of PDT protocols using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, such as the determination of optimal light doses and exposure times. Finally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its water solubility and low toxicity make it a promising candidate for clinical use in PDT. However, more research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate involves a multi-step process. Firstly, anthracene is reacted with sulfuric acid and nitric acid to produce 9,10-anthracenedione. This is followed by the reaction of 9,10-anthracenedione with sodium hydroxide to produce 5,6,9,14-tetrahydroanthracene-1,4,9,10-tetraone. Finally, the addition of sodium sulfite to the tetraone produces Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors such as the reaction conditions and the purity of the starting materials.
Propriétés
Numéro CAS |
1324-29-4 |
|---|---|
Nom du produit |
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate |
Formule moléculaire |
C28H13N2NaO7S |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonic acid |
InChI |
InChI=1S/C28H14N2O7S/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33/h1-11,29-30H,(H,35,36,37) |
Clé InChI |
MCMQCTRZELFHCC-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



